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Introduction

Diiron nonacarbonyl, Fe₂(CO)₉, is a pivotal organometallic compound first synthesized via a

photochemical route in 1905.[1] Its structure, featuring two iron centers bridged by three

carbonyl ligands, was an early example confirming the existence of bridging carbonyls.[1] The

compound is an orange, micaceous solid that is virtually insoluble in common solvents and

decomposes at 100 °C (373 K) before melting.[1][2] This insolubility and thermal instability

mean that spectroscopic data are almost exclusively available for the solid state, making solid-

state infrared (IR) spectroscopy a critical tool for its characterization.[1][3] This guide provides a

detailed overview of the solid-state infrared spectrum of Fe₂(CO)₉, experimental protocols for

its measurement, and an interpretation of its key vibrational modes.

Quantitative Spectroscopic Data
The solid-state infrared spectrum of diiron nonacarbonyl is characterized by distinct

absorption bands corresponding to the stretching vibrations of its terminal and bridging

carbonyl (CO) ligands. In the C≡O stretching region (1700–2200 cm⁻¹), three primary bands

are observed in the infrared spectrum.[1] The lower frequency band is assigned to the bridging

carbonyls, while the higher frequency bands are attributed to the terminal carbonyls.
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A comprehensive assignment of the optically active vibrational modes for solid Fe₂(CO)₉,

based on infrared and Raman data, is summarized below. The assignments are presented

using D₃h symmetry, which is a good approximation for the molecule.[1][4]

Wavenumber
(cm⁻¹)

Intensity
Assignment
(Symmetry)

Vibrational Mode
Description

2081 Strong E' Terminal C≡O Stretch

2039 Strong A₂" Terminal C≡O Stretch

1855 Strong E' Bridging C≡O Stretch

621 Medium E' Fe-C-O Bend

606 Strong A₂" Fe-C-O Bend

558 Medium E' Fe-C-O Bend

458 Strong A₂" Fe-C Stretch

422 Medium E' Fe-C Stretch

Table 1: Summary of key infrared absorption bands for solid diiron nonacarbonyl. Data

compiled from multiple spectroscopic studies.[1][4]

Experimental Protocols
The acquisition of a high-quality solid-state infrared spectrum of Fe₂(CO)₉ requires careful

attention to the synthesis of the compound and the preparation of the sample for analysis.

Synthesis of Diiron Nonacarbonyl (Fe₂(CO)₉)
The original and most common method for synthesizing Fe₂(CO)₉ involves the photochemical

irradiation of iron pentacarbonyl (Fe(CO)₅).[2]

Reactant Preparation: A solution of iron pentacarbonyl in a suitable solvent, such as glacial

acetic acid, is prepared.[2]

Photolysis: The solution is irradiated with ultraviolet (UV) light. This process causes the

dissociation of a CO ligand from Fe(CO)₅, leading to the formation of a reactive Fe(CO)₄
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intermediate, which then reacts with another molecule of Fe(CO)₅.

Reaction: The overall reaction is: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO.[2]

Product Isolation: Golden-orange crystals of Fe₂(CO)₉ precipitate from the solution due to its

poor solubility. The solid product is then isolated by filtration, washed, and dried.

Safety Note: Iron pentacarbonyl is highly toxic and volatile. All procedures should be conducted

in a well-ventilated fume hood.

Sample Preparation for Solid-State IR Spectroscopy
Due to its insolubility, Fe₂(CO)₉ cannot be analyzed in solution. The spectrum must be obtained

from a solid sample, typically prepared as a dispersion in a transparent matrix.[1][5]

Polyethylene (PE) Disc Method:

Finely ground Fe₂(CO)₉ powder is thoroughly mixed with polyethylene powder.

The mixture is placed in a die press and compressed under high pressure to form a thin,

translucent disc.[1]

This method is particularly useful for the far-infrared region where other matrices like KBr

absorb.

Nujol Mull Method:

A small amount of the solid Fe₂(CO)₉ is placed in an agate mortar.[5]

A few drops of Nujol (a heavy mineral oil) are added.

The mixture is ground with a pestle until a smooth, paste-like mull is formed. This reduces

the particle size to minimize light scattering.[5]

The mull is then spread thinly between two infrared-transparent salt plates (e.g., KBr or

CsI).[5] The plates are pressed together to create a thin film for analysis. The

characteristic C-H stretching and bending bands from the Nujol will be present in the

spectrum but typically do not interfere with the carbonyl stretching region.[5]
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Spectrometer and Data Acquisition
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Measurement: The prepared sample (PE disc or salt plates) is placed in the sample holder of

the spectrometer.

Data Collection: A background spectrum of the pure matrix (PE disc or salt plates with Nujol)

is collected first. Subsequently, the sample spectrum is recorded. The instrument's software

automatically subtracts the background spectrum to yield the spectrum of Fe₂(CO)₉.

Spectral Range: For analysis of carbonyl modes, the spectrum is typically recorded from

4000 cm⁻¹ to 400 cm⁻¹.[4]

Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

analysis of solid diiron nonacarbonyl.
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Caption: Workflow for obtaining the solid-state IR spectrum of Fe₂(CO)₉.
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Interpretation and Significance
The infrared spectrum of Fe₂(CO)₉ provides direct insight into its molecular structure. The

presence of distinct bands for terminal and bridging carbonyls was early evidence for its D₃h

symmetric structure with three bridging CO ligands.[1] The lower frequency of the bridging CO

stretch (ca. 1855 cm⁻¹) compared to the terminal stretches (ca. 2040-2080 cm⁻¹) is a hallmark

of this bonding mode. In a bridging carbonyl, the carbon atom is bonded to two metal centers,

which weakens the C≡O bond and lowers its vibrational frequency. This phenomenon is a

classic example of how IR spectroscopy can be used to elucidate the structure of complex

molecules, particularly in organometallic chemistry.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]

3. Assignment of the Vibrational Spectra of Diiron Nonacarbonyl, Fe2(CO)9
[ouci.dntb.gov.ua]

4. Solid-state metal carbonyls. Part 3.—An infrared study of Fe2(CO)9, tri-µ-
carbonyl(hexacarbonyl)di-iron(0) - Journal of the Chemical Society, Faraday Transactions 2:
Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

5. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Infrared Spectrum of
Solid Diiron Nonacarbonyl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239563/docs#an-in-depth-technical-guide-to-the-
infrared-spectrum-of-solid-diiron-nonacarbonyl]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.mdpi.com/2673-7167/2/2/8
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.benchchem.com/product/b1239563?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2673-7167/2/2/8
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://ouci.dntb.gov.ua/en/works/4MbaO5jl/
https://ouci.dntb.gov.ua/en/works/4MbaO5jl/
https://pubs.rsc.org/en/content/articlelanding/1982/f2/f29827801551
https://pubs.rsc.org/en/content/articlelanding/1982/f2/f29827801551
https://pubs.rsc.org/en/content/articlelanding/1982/f2/f29827801551
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.benchchem.com/product/b1239563/docs#an-in-depth-technical-guide-to-the-infrared-spectrum-of-solid-diiron-nonacarbonyl
https://www.benchchem.com/product/b1239563/docs#an-in-depth-technical-guide-to-the-infrared-spectrum-of-solid-diiron-nonacarbonyl
https://www.benchchem.com/product/b1239563/docs#an-in-depth-technical-guide-to-the-infrared-spectrum-of-solid-diiron-nonacarbonyl
https://www.benchchem.com/product/b1239563/docs#an-in-depth-technical-guide-to-the-infrared-spectrum-of-solid-diiron-nonacarbonyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239563?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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